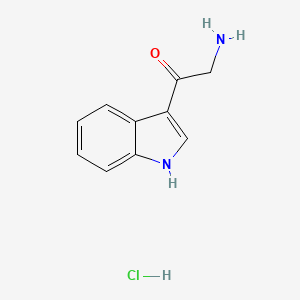
2-amino-1-(1H-indol-3-yl)ethanone hydrochloride
Descripción general
Descripción
“2-amino-1-(1H-indol-3-yl)ethanone hydrochloride” is a compound with the molecular formula C10H11ClN2O . It has a molecular weight of 210.66 g/mol . The IUPAC name for this compound is 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride .
Molecular Structure Analysis
The InChI code for “2-amino-1-(1H-indol-3-yl)ethanone hydrochloride” is 1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H . Its SMILES string is C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl .Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 . The exact mass of the compound is 210.0559907 g/mol .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride , have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new antiviral agents .
Anti-inflammatory Properties
The indole ring is a common feature in many anti-inflammatory drugs. Research has indicated that indole derivatives can effectively reduce inflammation, making them potential candidates for treating inflammatory diseases. The specific mechanisms by which 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride exerts its anti-inflammatory effects would be an interesting area for further study .
Anticancer Potential
Indole compounds have been explored for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation2-amino-1-(1H-indol-3-yl)ethanone hydrochloride may contribute to the development of new anticancer drugs by serving as a lead compound for synthesizing novel therapeutic agents .
Anti-HIV Effects
Indole derivatives have shown promise as anti-HIV agents. Their ability to inhibit the replication of the HIV virus can be harnessed to develop new treatments for HIV/AIDS. The indole nucleus’s structural versatility allows for the creation of diverse compounds with potential anti-HIV activity .
Antioxidant Activity
The indole structure is known to possess antioxidant properties, which are crucial in protecting cells from oxidative stress2-amino-1-(1H-indol-3-yl)ethanone hydrochloride could be used to synthesize compounds that help mitigate oxidative damage in biological systems .
Antimicrobial and Antitubercular Activities
Indole derivatives have been reported to exhibit antimicrobial and antitubercular activities. These compounds can act against a broad spectrum of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis. The exploration of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in this context could lead to the development of new antibiotics .
Antidiabetic Applications
Research has suggested that indole derivatives can play a role in managing diabetes by influencing glucose metabolism and insulin sensitivity2-amino-1-(1H-indol-3-yl)ethanone hydrochloride might be a starting point for creating new antidiabetic medications .
Antimalarial Properties
Indole compounds have been investigated for their potential to treat malaria. They can interfere with the life cycle of the Plasmodium parasite, offering a pathway to new antimalarial drugs. The application of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in antimalarial drug discovery is a promising research direction .
Safety and Hazards
The compound is classified as Eye Irritant 2 and Skin Irritant 2 . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZGPHYYERYJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654862 | |
| Record name | 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(1H-indol-3-yl)ethanone hydrochloride | |
CAS RN |
53552-11-7 | |
| Record name | 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)
![4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride](/img/structure/B1388282.png)
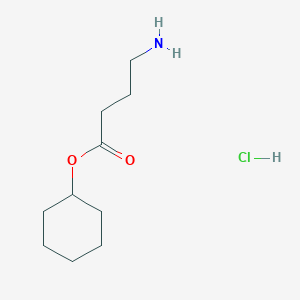
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride](/img/structure/B1388285.png)
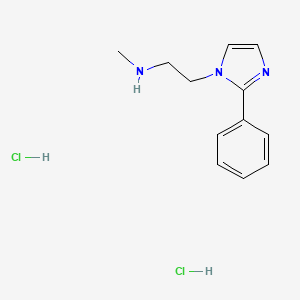
![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![{2-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388288.png)
![[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1388290.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)
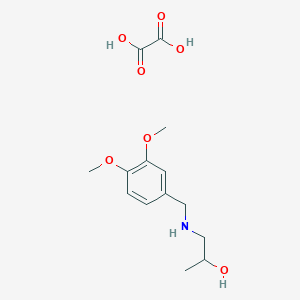

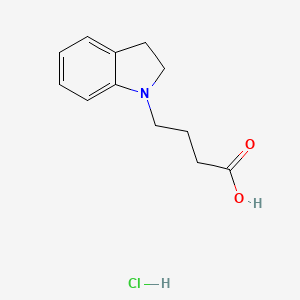
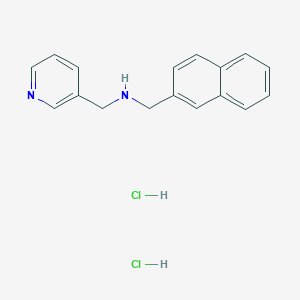
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride](/img/structure/B1388299.png)